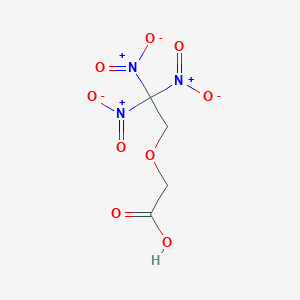
(2,2,2-Trinitroethoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,2-Trinitroethoxy)acetic acid is an organic compound known for its high energetic properties It is characterized by the presence of three nitro groups attached to an ethoxy group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,2,2-Trinitroethoxy)acetic acid can be synthesized through the oxidation of 2,2,2-trinitroethyl ethers of allylic alcohol or ethylene glycol. The oxidation process typically involves the use of potassium permanganate (KMnO₄) in water in the presence of sulfuric acid (H₂SO₄). the yield under these conditions is relatively low, around 30% .
To improve the yield, alternative oxidizing agents such as chromium trioxide (CrO₃) or sodium periodate (NaIO₄) can be used. When 2,2,2-trinitroethyl ether of ethylene glycol and CrO₃ are used as reactants, the yield of this compound can reach approximately 60% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and safety measures.
Chemical Reactions Analysis
Types of Reactions
(2,2,2-Trinitroethoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: As mentioned earlier, the compound can be synthesized through oxidation reactions.
Reduction: The nitro groups in the compound can be reduced to amine groups under suitable conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), sodium periodate (NaIO₄).
Reduction: Hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: this compound.
Reduction: (2,2,2-Trinitroethoxy)acetamide.
Substitution: Derivatives of this compound with different functional groups.
Scientific Research Applications
(2,2,2-Trinitroethoxy)acetic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other high-energy compounds and materials.
Medicine: Research into its potential use as a drug or drug intermediate.
Industry: Utilized in the development of energetic materials, such as explosives and propellants.
Mechanism of Action
The mechanism of action of (2,2,2-Trinitroethoxy)acetic acid primarily involves the release of energy through the decomposition of its nitro groups. The compound’s high nitrogen content and the presence of nitro groups make it highly energetic. Upon decomposition, it releases a significant amount of energy, which can be harnessed for various applications.
Comparison with Similar Compounds
Similar Compounds
- (2,2,2-Trinitroethyl)acetate
- (2,2,2-Trinitropropyl)acetate
- (2,2,2-Trinitrobutyl)acetate
Uniqueness
(2,2,2-Trinitroethoxy)acetic acid is unique due to its specific structure, which includes an ethoxy group attached to the acetic acid moiety. This structure imparts distinct chemical and physical properties, such as higher stability and specific reactivity patterns, compared to other similar compounds .
Properties
CAS No. |
138648-90-5 |
|---|---|
Molecular Formula |
C4H5N3O9 |
Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-(2,2,2-trinitroethoxy)acetic acid |
InChI |
InChI=1S/C4H5N3O9/c8-3(9)1-16-2-4(5(10)11,6(12)13)7(14)15/h1-2H2,(H,8,9) |
InChI Key |
NBHZSAMMNNJMJK-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)OCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















